11-Keto Fusidic Acid chemical structure and properties
11-Keto Fusidic Acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Keto Fusidic Acid, also known as 11-Oxofusidic Acid or Simplifusidic acid I, is a derivative of the well-known antibiotic, fusidic acid.[1][2] As a member of the fusidane class of antibiotics, it shares the characteristic steroid-like core structure. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of 11-Keto Fusidic Acid, compiled from available scientific literature.
Chemical Structure and Properties
11-Keto Fusidic Acid is structurally characterized by a ketone group at the 11th position of the fusidic acid backbone. Its chemical identity is well-defined by its molecular formula, CAS registry number, and various chemical identifiers.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2Z)-2-[(3α,4α,8α,9β,13α,14β,16β,17Z)-16-(acetyloxy)-3-hydroxy-4,8,10,14-tetramethyl-11-oxo-2,3,4,5,6,7,9,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
| SMILES | CC(=CCC/C(=C/1[C@]2([H])CC(=O)[C@@]3([H])[C@@]4(C)CC--INVALID-LINK--[C@]4([H])CC[C@]3(C)[C@@]2(C)C[C@@H]1OC(=O)C)O)/C(=O)O)C |
| InChI | InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-23,25,27,33H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,25-,27-,29-,30-,31-/m0/s1 |
| InChIKey | RLYFYROONDDGHK-DMLPZSAWSA-N |
A summary of the known quantitative physicochemical properties of 11-Keto Fusidic Acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₆O₆ | [1] |
| Molecular Weight | 514.69 g/mol | [1] |
| CAS Number | 16711-91-4 | [1] |
| Physical State | Solid, off-white | Not explicitly cited |
| Melting Point | 179-181°C | Not explicitly cited |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) | Not explicitly cited |
Biological Activity and Mechanism of Action
11-Keto Fusidic Acid exhibits potent antibacterial activity, particularly against Gram-positive bacteria. It has a reported Minimum Inhibitory Concentration (MIC) of 0.078 μg/mL against Staphylococcus aureus.
The mechanism of action for the fusidane class of antibiotics, including fusidic acid and its derivatives, is well-established.[3] These compounds are inhibitors of bacterial protein synthesis. They specifically target and bind to the elongation factor G (EF-G) on the ribosome.[3] This binding event stalls the translocation step of protein synthesis, preventing the ribosome from moving along the mRNA and thereby halting the elongation of the polypeptide chain.[3][4] This leads to a bacteriostatic effect, inhibiting the growth and proliferation of susceptible bacteria.
Mechanism of action of 11-Keto Fusidic Acid.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 11-Keto Fusidic Acid are not extensively available in the public domain. However, general methodologies for the chemical modification and analysis of fusidic acid and its derivatives can be inferred from the literature.
Synthesis
The synthesis of the C11 ketone of fusidic acid has been reported, involving the oxidation of the secondary alcohol at the C11 position of the fusidic acid molecule.[2] While the specific reagents and conditions for this transformation are not detailed in the available literature, a general workflow can be proposed.
General workflow for the synthesis of 11-Keto Fusidic Acid.
Purification
Purification of fusidic acid derivatives typically involves standard chromatographic techniques. For compounds like 11-Keto Fusidic Acid, a combination of the following methods would likely be employed:
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Column Chromatography: Using silica (B1680970) gel as the stationary phase and a gradient of organic solvents (e.g., petroleum ether and ethyl acetate) as the mobile phase.[5]
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Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, often using a reverse-phase column with a mobile phase such as methanol and water.[5]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the analysis of fusidic acid and its related substances, including impurities and derivatives.[6][7] A typical HPLC method for fusidic acid analysis involves:
-
Mobile Phase: A mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., water with phosphoric or acetic acid).[6][7]
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Detection: UV detection, typically in the range of 210-235 nm.[7]
While a specific, validated HPLC method for 11-Keto Fusidic Acid is not detailed in the available literature, the principles used for fusidic acid analysis would be directly applicable, with adjustments to the gradient and detection wavelength as needed for optimal separation and sensitivity.
Signaling Pathways
Currently, there is no specific information available in the reviewed scientific literature regarding the involvement of 11-Keto Fusidic Acid in any cellular signaling pathways. The biological activity of fusidic acid and its derivatives has been primarily characterized by their direct antibacterial action through the inhibition of protein synthesis. While some studies have explored the anti-inflammatory effects of fusidic acid, these have not been linked to specific signaling pathways for the 11-keto derivative.[8]
Conclusion
References
- 1. Structural identification of the related substances of fusidic acid by LC-MS [jcpu.cpu.edu.cn]
- 2. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusidic acid - Wikipedia [en.wikipedia.org]
- 4. Fusidic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Method for preparing fusidic acid through fermentation by using plant endophytic fungus - Eureka | Patsnap [eureka.patsnap.com]
- 6. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
